

Acid Orange 156: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Orange 156, a disazo acid dye, is primarily utilized in the textile and materials industries for its vibrant orange hue and effective dyeing properties on polyamide fibers. While its industrial applications are well-established, this guide explores its chemical characteristics, synthesis, and potential applications within the biomedical and research sectors, drawing parallels with other azo dyes that have found utility in areas such as bioimaging and diagnostics. This document provides a detailed overview of its known properties, a comprehensive synthesis protocol, and an illustrative experimental application to highlight its potential for further scientific investigation.

Chemical Identity and Properties

Acid Orange 156 is chemically identified as a sodium salt of a complex aromatic sulfonic acid. Its core structure is characterized by two azo groups (-N=N-), which are responsible for its color.

- Chemical Name: Sodium 4-((4-((4-hydroxy-2-methylphenyl)azo)-2-methoxy-5-methylphenyl)azo)benzenesulfonate
- C.I. Name: Acid Orange 156[1]



• CAS Number: 68555-86-2, 72827-75-9[1]

Molecular Formula: C21H19N4NaO5S[1]

Physicochemical Data

A summary of the key quantitative properties of **Acid Orange 156** is presented in the table below

Property	Value	Reference
Molecular Weight	462.46 g/mol	[1]
Appearance	Orange Powder	[1]
Solubility in Water	100 g/L at 90 °C	[1]
Chemical Class	Disazo Dye	[1][2]

Synthesis of Acid Orange 156

The synthesis of **Acid Orange 156** is a multi-step process involving sequential diazotization and coupling reactions, a common method for producing azo dyes.[1]

Experimental Protocol: Synthesis of a Disazo Acid Dye

This protocol outlines the general procedure for the synthesis of a disazo dye like **Acid Orange 156**.

Materials:

- 4-Aminobenzenesulfonic acid
- Sodium nitrite (NaNO2)
- Hydrochloric acid (HCl)
- 2-Amino-4-methylanisole
- Phenol



- Sodium hydroxide (NaOH)
- Sodium carbonate (Na2CO3)
- Ice
- Starch-iodide paper
- Urea

Procedure:

- First Diazotization:
 - Dissolve 4-aminobenzenesulfonic acid in a solution of sodium carbonate in water.
 - Cool the solution to 0-5 °C in an ice bath.
 - Slowly add a solution of sodium nitrite.
 - Add this mixture to a chilled solution of hydrochloric acid.
 - Stir for 30 minutes, maintaining the temperature below 5 °C. The completion of diazotization can be confirmed by a positive reaction on starch-iodide paper.
 - Add a small amount of urea to quench any excess nitrous acid.
- First Coupling:
 - Dissolve 2-amino-4-methylanisole in a dilute hydrochloric acid solution and cool to 0-5 °C.
 - Slowly add the diazonium salt solution from step 1 to the 2-amino-4-methylanisole solution, maintaining the temperature and a slightly acidic pH.
 - Stir the reaction mixture for 1-2 hours until the coupling is complete.
 - Isolate the resulting monoazo intermediate by filtration and wash with cold water.
- Second Diazotization:



- Suspend the monoazo intermediate in water and cool to 0-5 °C.
- Follow the same procedure as the first diazotization (steps 1.2-1.5) to form the second diazonium salt.
- · Second Coupling:
 - Dissolve phenol in an aqueous sodium hydroxide solution and cool to 5-10 °C.
 - Slowly add the diazonium salt solution from step 3 to the alkaline phenol solution, maintaining the temperature and a basic pH.
 - Stir for 2-3 hours to ensure complete coupling.
 - The final dye, Acid Orange 156, will precipitate.
- Isolation and Purification:
 - Isolate the crude Acid Orange 156 by filtration.
 - Wash the product with a sodium chloride solution to remove impurities.
 - Dry the purified dye in an oven at 60-70 °C.

Synthesis Workflow Diagram



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Caption: General synthesis workflow for Acid Orange 156.



Applications in Research and Development

While **Acid Orange 156** is primarily an industrial dye, the broader class of azo dyes has seen a significant shift in applications from medicinal chemistry to various biomedical sciences.[3][4] Azo compounds are being explored for their potential in bioimaging, drug delivery, and as fluorescent probes.[3][4][5]

Illustrative Application: Azo Dyes as Hypoxia-Sensing Fluorescent Probes

Recent research has demonstrated the development of azo-based fluorescent probes for detecting hypoxic conditions in cells.[6] These probes are typically non-fluorescent under normal oxygen levels (normoxia) but become fluorescent upon the reduction of the azo bond in a low-oxygen environment (hypoxia).[6] This "turn-on" fluorescence mechanism is highly valuable for imaging tumors and studying cellular metabolism.

Experimental Protocol: Cellular Imaging of Hypoxia with an Azo-Based Probe

This protocol is a representative example of how an azo dye could be used in a cellular imaging experiment.

Materials:

- Hypoxia-sensitive azo-based fluorescent probe (e.g., a rhodamine derivative with an azo quencher)
- Cell line of interest (e.g., HeLa)
- Cell culture medium (e.g., DMEM)
- Fetal bovine serum (FBS)
- Penicillin-Streptomycin
- Phosphate-buffered saline (PBS)



- Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl2)
- Fluorescence microscope

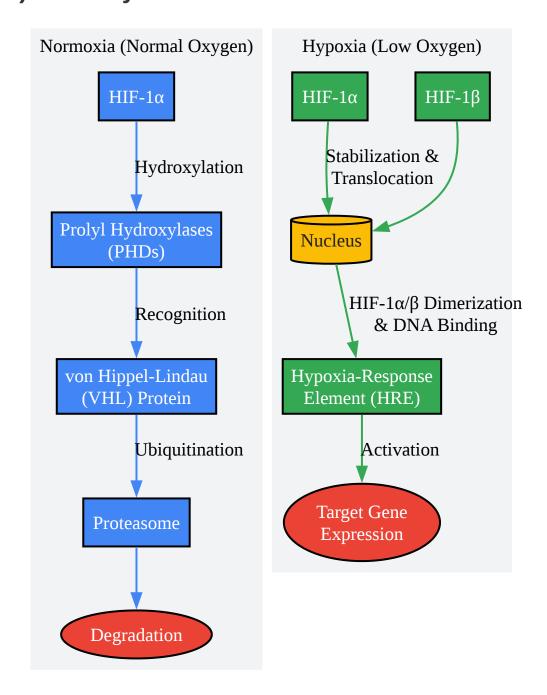
Procedure:

- Cell Culture:
 - Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37 °C with 5% CO2.
 - Seed cells onto glass-bottom dishes and allow them to adhere overnight.
- Induction of Hypoxia:
 - For chamber-induced hypoxia, place the cell culture dishes in a hypoxia chamber with a gas mixture of 1% O2, 5% CO2, and 94% N2 for 4-6 hours.
 - \circ For chemically induced hypoxia, treat the cells with a final concentration of 100 μ M CoCl2 for 4-6 hours.
 - Maintain a control group of cells under normoxic conditions.
- Fluorescent Probe Loading:
 - Prepare a stock solution of the azo-based fluorescent probe in DMSO.
 - \circ Dilute the stock solution in a serum-free cell culture medium to a final working concentration (e.g., 5 μ M).
 - Remove the culture medium from the cells and wash once with PBS.
 - Add the probe-containing medium to the cells and incubate for 30 minutes at 37 °C.
- Fluorescence Microscopy:
 - After incubation, wash the cells twice with PBS to remove any excess probe.
 - Add fresh culture medium to the cells.



- Image the cells using a fluorescence microscope with appropriate excitation and emission filters for the activated fluorophore.
- Compare the fluorescence intensity between the normoxic and hypoxic cell groups.

Signaling Pathway Diagram: Hypoxia-Inducible Factor (HIF- 1α) Pathway





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Caption: Simplified HIF- 1α signaling pathway in normoxia vs. hypoxia.

Conclusion

Acid Orange 156 is a well-characterized disazo dye with established industrial uses. While direct biological applications for this specific compound are not widely documented, the broader field of azo dye research presents exciting opportunities for the development of novel tools for researchers, scientists, and drug development professionals. The synthesis of such compounds is straightforward, and their potential for modification allows for the creation of smart probes and targeted drug delivery systems. Further investigation into the biological activity and potential applications of **Acid Orange 156** and related compounds is warranted.

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